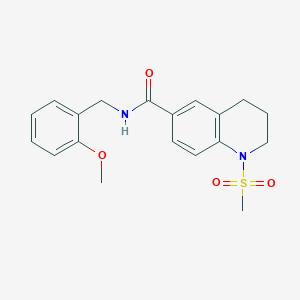

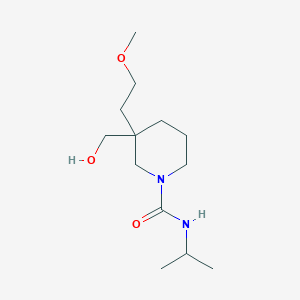

![molecular formula C16H19N3O2S2 B5626116 1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5626116.png)

1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and exploration of piperazine derivatives have garnered significant interest in the pharmaceutical and chemical research community. These compounds exhibit a wide range of biological activities and have been studied for their potential as antidepressants, antianxiety agents, and antipsychotic agents. Piperazine derivatives are also analyzed for their molecular structure, chemical reactions, and physical and chemical properties to understand their activity and application potential better.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including cyclization, condensation, and Mannich reactions. For example, Kumar et al. (2017) detailed the synthesis of novel piperazine derivatives starting from 2-acetylfuran, leading to compounds with significant antidepressant and antianxiety activities (Kumar et al., 2017). Similarly, Rajkumar et al. (2014) described a synthesis pathway involving cyclocondensation using diacetyl and aromatic aldehyde, yielding compounds with antimicrobial activities (Rajkumar et al., 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray diffraction and DFT studies help in understanding the conformation and reactivity of these compounds. Sanjeevarayappa et al. (2015) reported the crystal structure and molecular interactions of a piperazine derivative, highlighting the importance of weak intermolecular interactions and aromatic π–π stacking for structural stability (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to form complex heterocyclic structures. These reactions are pivotal in tailoring the compounds for specific biological activities. Rayala et al. (2023) demonstrated the synthesis of piperazine-tethered thiazole compounds with antiplasmodial activity, showcasing the chemical versatility of piperazine derivatives (Rayala et al., 2023).

Propriétés

IUPAC Name |

[5-(oxolan-2-yl)thiophen-2-yl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c20-15(14-4-3-13(23-14)12-2-1-10-21-12)18-6-8-19(9-7-18)16-17-5-11-22-16/h3-5,11-12H,1-2,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBKZTUSCVBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C(=O)N3CCN(CC3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

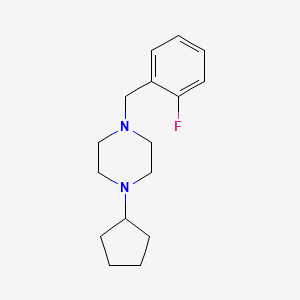

![rel-(1R,5S,6r)-6-({4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5626040.png)

![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5626044.png)

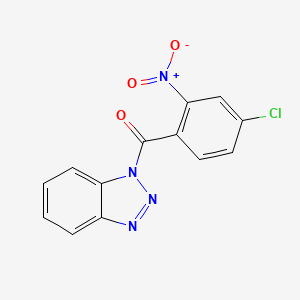

![(1S*,5R*)-3-acetyl-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626063.png)

![1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5626064.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)

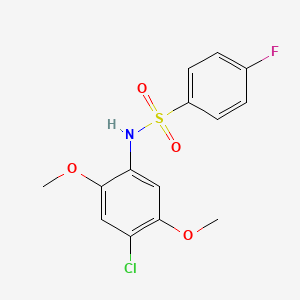

![5-hydroxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5626097.png)

![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)

![1-benzyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5626129.png)

![5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5626136.png)